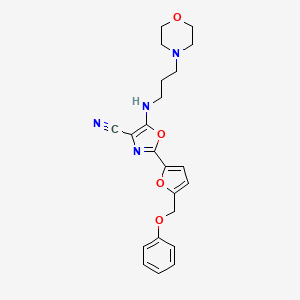
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide, commonly known as MOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOPA is a piperazine derivative that has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mécanisme D'action
MOPA exerts its biological activity by interacting with various receptors in the body. It has been shown to act as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. MOPA also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of neuropathic pain. Moreover, MOPA modulates the activity of GABA receptors in the brain, which are responsible for regulating neuronal excitability.
Biochemical and Physiological Effects:
MOPA has been shown to exhibit various biochemical and physiological effects in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, thereby exhibiting anti-inflammatory properties. MOPA has also been shown to reduce the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. Additionally, MOPA has been found to increase the levels of endogenous opioids, such as beta-endorphin, which mediate the analgesic effects of opioids.
Avantages Et Limitations Des Expériences En Laboratoire
MOPA has several advantages as a research tool. It is a potent and selective agonist of the mu-opioid receptor, which makes it a useful tool for studying the opioid receptor system. Moreover, MOPA has been shown to exhibit minimal toxicity and side effects, which makes it a safe compound for use in laboratory experiments. However, one of the limitations of MOPA is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on MOPA. One area of interest is its potential use as a therapeutic agent for the treatment of chronic pain and inflammation. Additionally, MOPA has been shown to exhibit anticonvulsant properties, which makes it a potential candidate for the treatment of epilepsy. Another area of interest is the development of novel analogs of MOPA with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the exact mechanisms of action of MOPA and its potential interactions with other drugs.
Méthodes De Synthèse
MOPA can be synthesized through a multistep process involving the reaction of 3-methoxyaniline with ethyl chloroacetate to form 3-methoxyphenylacetic acid ethyl ester. The ester is then reacted with hydrazine hydrate to form 3-methoxyphenylhydrazine. The hydrazine is further reacted with 2-oxo-3-piperazineacetic acid to form MOPA.
Applications De Recherche Scientifique
MOPA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. MOPA has also been found to possess analgesic properties by acting on the opioid receptors in the central nervous system. Additionally, MOPA has shown anticonvulsant activity by modulating the activity of GABA receptors in the brain.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-19-10-4-2-3-9(7-10)16-12(17)8-11-13(18)15-6-5-14-11/h2-4,7,11,14H,5-6,8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSISTFKYVAIKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)NCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2571525.png)

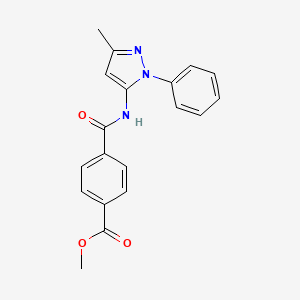
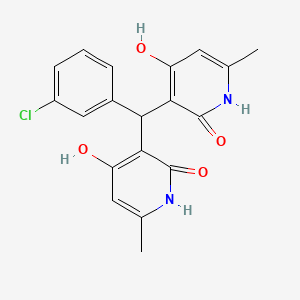
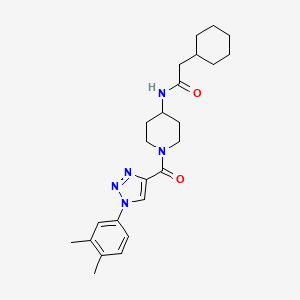
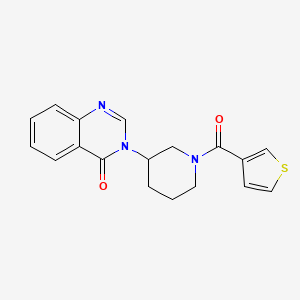
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2571535.png)
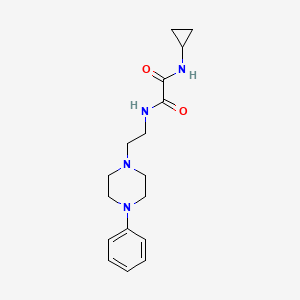
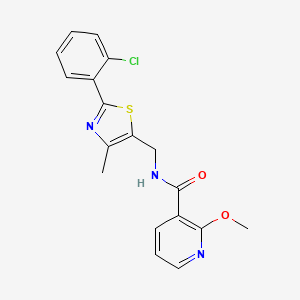
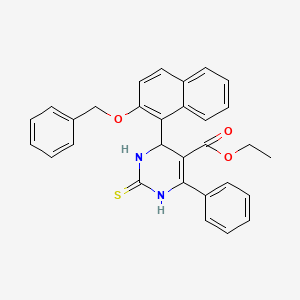


![2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2571545.png)
